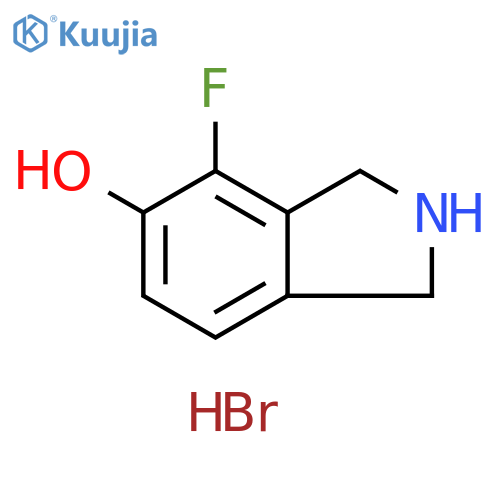

Cas no 1447607-34-2 (4-fluoroisoindolin-5-ol Hydrobromide)

1447607-34-2 structure

商品名:4-fluoroisoindolin-5-ol Hydrobromide

CAS番号:1447607-34-2

MF:C8H9BrFNO

メガワット:234.065564870834

CID:5142761

4-fluoroisoindolin-5-ol Hydrobromide 化学的及び物理的性質

名前と識別子

-

- 4-FLUOROISOINDOLIN-5-OL HBR

- 4-fluoroisoindolin-5-ol Hydrobromide

-

- インチ: 1S/C8H8FNO.BrH/c9-8-6-4-10-3-5(6)1-2-7(8)11;/h1-2,10-11H,3-4H2;1H

- InChIKey: KAAZETMLVLYRDK-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC=C2CNCC=12)O.Br

4-fluoroisoindolin-5-ol Hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM246979-1g |

4-Fluoroisoindolin-5-ol hydrobromide |

1447607-34-2 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Chemenu | CM246979-1g |

4-Fluoroisoindolin-5-ol hydrobromide |

1447607-34-2 | 95%+ | 1g |

$1034 | 2021-08-04 | |

| 1PlusChem | 1P023J6U-100mg |

4-FLUOROISOINDOLIN-5-OL HBR |

1447607-34-2 | 95% | 100mg |

$210.00 | 2023-12-21 | |

| 1PlusChem | 1P023J6U-250mg |

4-FLUOROISOINDOLIN-5-OL HBR |

1447607-34-2 | 95% | 250mg |

$382.00 | 2023-12-21 |

4-fluoroisoindolin-5-ol Hydrobromide 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

1447607-34-2 (4-fluoroisoindolin-5-ol Hydrobromide) 関連製品

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬